
3-Fluoro-N-(2-hydroxyethyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-(2-hydroxyethyl)cinnamamide is a synthetic organic compound that belongs to the cinnamamide family. It is characterized by the presence of a fluoro group at the third position of the cinnamamide backbone and a hydroxyethyl group attached to the nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(2-hydroxyethyl)cinnamamide typically involves the reaction of 3-fluorocinnamic acid with 2-aminoethanol. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow microreactors. This method allows for precise control of reaction parameters, such as temperature and residence time, leading to high yields and purity of the product. The use of recyclable catalysts, such as Lipozyme® TL IM, further enhances the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-N-(2-hydroxyethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-fluoro-N-(2-oxoethyl)cinnamamide.
Reduction: Formation of 3-fluoro-N-(2-aminoethyl)cinnamamide.
Substitution: Formation of various substituted cinnamamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-(2-hydroxyethyl)cinnamamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Fluoro-N-(2-hydroxyethyl)cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with ergosterol in the fungal cell membrane, leading to disruption of membrane integrity and antifungal activity . Additionally, it may inhibit certain enzymes or receptors, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-hydroxyethyl)cinnamamide: Lacks the fluoro group, which may affect its biological activity.
3-Chloro-N-(2-hydroxyethyl)cinnamamide: Contains a chloro group instead of a fluoro group, which can alter its reactivity and properties.
N-(2-hydroxyethyl)-4-methoxycinnamamide: Contains a methoxy group, which can influence its solubility and biological activity.
Uniqueness
3-Fluoro-N-(2-hydroxyethyl)cinnamamide is unique due to the presence of the fluoro group, which can enhance its lipophilicity and metabolic stability. This modification can lead to improved biological activity and potential therapeutic applications compared to its non-fluorinated analogs.
Eigenschaften
CAS-Nummer |
43196-22-1 |
|---|---|
Molekularformel |
C11H12FNO2 |
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
(E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)prop-2-enamide |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-2-9(8-10)4-5-11(15)13-6-7-14/h1-5,8,14H,6-7H2,(H,13,15)/b5-4+ |
InChI-Schlüssel |
ZICDDQOPRQSIRB-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)NCCO |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


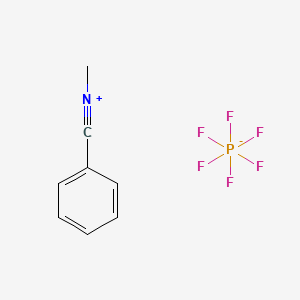
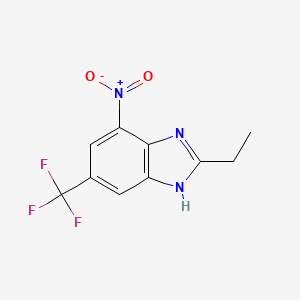
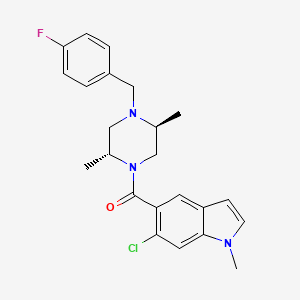
![Perfluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B15290164.png)
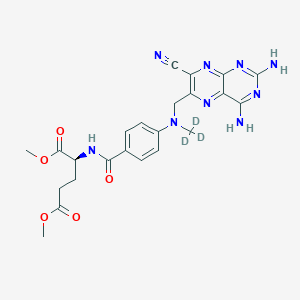
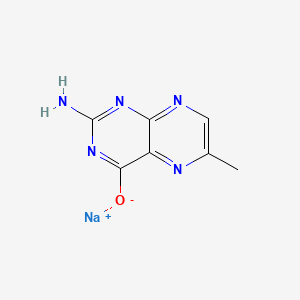
![(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-furan]-2',3-dione](/img/structure/B15290176.png)
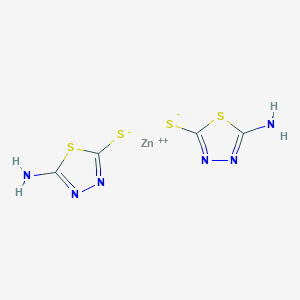
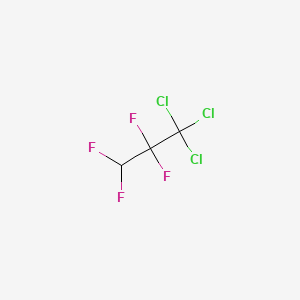
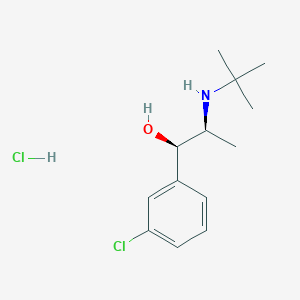
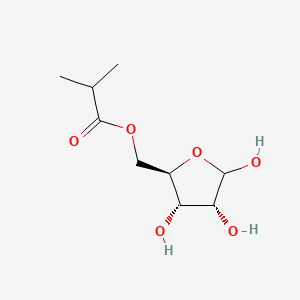

![methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B15290221.png)

